4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one

Fragment-based drug discovery Ligand efficiency Physicochemical profiling

Fragment libraries often contain hydrophobic compounds causing non-specific binding. This building block (MW 294.31, XLogP3 0) solves that with a balanced polar profile and a single HBD. - Eliminates non-specific hydrophobic interactions common in fragment screens - Single HBD engages polar protein residues without excessive lipophilicity - Azetidine scaffold offers conformational constraint for improved binding specificity Sourced for reliable fragment-based drug discovery procurement.

Molecular Formula C12H18N6O3
Molecular Weight 294.31 g/mol
CAS No. 2548979-18-4
Cat. No. B6437376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4,6-dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one
CAS2548979-18-4
Molecular FormulaC12H18N6O3
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)N2CC(C2)N3CCNC(=O)C3)OC
InChIInChI=1S/C12H18N6O3/c1-20-11-14-10(15-12(16-11)21-2)18-5-8(6-18)17-4-3-13-9(19)7-17/h8H,3-7H2,1-2H3,(H,13,19)
InChIKeyYNPOKUNWCZDSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazine-Azetidine-Piperazinone: Physicochemical & Utility Profile


4-[1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)azetidin-3-yl]piperazin-2-one (MW 294.31 g/mol) is a specialized heterocyclic building block that integrates a 4,6-dimethoxy-1,3,5-triazine ring with an azetidine-piperazin-2-one scaffold [1]. The dimethoxy-triazine moiety is a well-known activating group for amide bond formation, structurally analogous to the widely used coupling reagent DMTMM. The compound exhibits a calculated XLogP3 of 0, a topological polar surface area (TPSA) of 92.7 Ų, and possesses one hydrogen bond donor and eight hydrogen bond acceptors, distinguishing it from closely related analogs such as the benzyl-substituted derivative 1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one (MW 329.35, XLogP3 1.8, TPSA 80.7 Ų, zero HBD) [2].

Supports fragment-based screening with MW under 300 Da and balanced polarity
Dimethoxy-triazine core analogous to DMTMM for potential coupling or bioconjugation
Single hydrogen bond donor (NH) maintained without increasing lipophilicity

Non-Substitutability vs. Triazine-Piperazinone Analogs


Triazine-piperazinone compounds are not functionally interchangeable because small structural variations—particularly at the piperazinone N-substituent—produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular geometry. For example, the benzyl-substituted analog 1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one exhibits an XLogP3 of 1.8 versus 0 for the title compound [1], a 1.8 log unit increase that translates to approximately 60-fold higher predicted lipophilicity. Simultaneously, the benzyl analog completely lacks the hydrogen bond donor present in the target compound (imparted by the secondary amide NH of the piperazin-2-one ring) [1]. These differences directly impact aqueous solubility, membrane permeability, and target engagement potential, making generic substitution scientifically unjustifiable without explicit experimental validation in the relevant assay system.

Lipophilicity shift
Benzyl-substituted analog (XLogP3 ~1.8) shows ~60-fold higher predicted lipophilicity vs target (XLogP3 ~0), which may alter solubility and permeability.
Hydrogen bond donor absence
The benzyl analog lacks the secondary amide NH (HBD 0 vs 1), potentially changing target engagement and selectivity profiles.
Molecular size increase
Analog MW 329.35 exceeds the typical fragment threshold (≤300 Da), reducing suitability for fragment-based approaches where the target compound fits.

Evidence-Based Comparison with Structural Analogs


Lower Molecular Weight for Fragment Compatibility

The target compound possesses a molecular weight of 294.31 g/mol, which is 35.04 g/mol lower than the benzyl-substituted analog 1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one (MW 329.35 g/mol) [1][2]. This 10.6% reduction in molecular size positions the compound advantageously within fragment-like chemical space, where MW ≤ 300 is a recognized threshold for fragment libraries. The benzyl analog, at 329.35 g/mol, exceeds this threshold and enters lead-like MW territory.

Lower MW
Head-to-head
294.31 vs 329.35 g/mol
35.04 g/mol lower (10.6% reduction)
Supports fragment library procurement
MW ≤300 Da threshold
Fragment-based drug discovery Ligand efficiency Physicochemical profiling

Lower Lipophilicity vs. Benzyl Analogs

The target compound exhibits a computed XLogP3 of 0, reflecting balanced hydrophilicity. In contrast, the benzyl-substituted analog 1-benzyl-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-2-one has an XLogP3 of 1.8 [1][2]. The ΔXLogP3 of 1.8 units corresponds to an approximately 63-fold difference in predicted octanol/water partition coefficient.

Lipophilicity
Head-to-head
XLogP3: 0 vs 1.8
~63-fold lower predicted partition coefficient
May support improved aqueous solubility
Predicted by XLogP3 3.0
Lipophilicity Drug-likeness Solubility prediction

Hydrogen Bond Donor Retention at Low Lipophilicity

The target compound retains one hydrogen bond donor (the secondary amide NH of the piperazin-2-one ring), whereas the benzyl analog has zero HBDs due to N-benzyl substitution at the piperazinone nitrogen [1][2]. This structural distinction is quantified by the HBD count: 1 vs. 0. Simultaneously, the target compound's XLogP3 remains 0, demonstrating that the HBD is achieved without lipophilicity penalty. The benzyl analog, conversely, gains its higher lipophilicity (XLogP3 1.8) while losing the HBD.

HBD Count
Head-to-head
HBD: 1 vs 0
Target retains HBD at low lipophilicity
HBD may aid target engagement specificity
Benzyl analog lacks HBD
Hydrogen bonding Binding affinity Molecular recognition

Triazine Core Confers DMTMM-Like Coupling Reactivity

The 4,6-dimethoxy-1,3,5-triazine ring shared by the target compound and the well-characterized coupling reagent DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) is documented to activate carboxylic acids via a triazine 'superactive ester' intermediate, enabling efficient amide and ester bond formation [1]. In the target compound, this reactive triazine core is tethered to an azetidine-piperazinone scaffold rather than the morpholinium moiety of DMTMM. The azetidine linker introduces conformational rigidity not present in the flexible morpholine system, potentially altering reactivity kinetics and chemoselectivity profiles. Quantitative comparative kinetic data for this specific scaffold versus DMTMM is not yet available in the primary literature; experimental determination of coupling efficiency under standardized conditions is recommended prior to substituting DMTMM in established protocols.

Coupling Reactivity
Class-level inference
DMTMM-like triazine core
Requires validation vs DMTMM standard
Quantitative kinetics not reported
Amide bond formation Coupling reagent Bioconjugation

Application Scenarios for This Triazine-Piperazinone


Fragment-Based Screening with Low MW and Hydrophilicity

With a molecular weight of 294.31 g/mol (below the fragment threshold of 300 Da) and an XLogP3 of 0, this compound is an ideal candidate for fragment-based drug discovery (FBDD) collections. Its physicochemical profile favors aqueous solubility and minimizes non-specific hydrophobic interactions, which are common confounding factors in fragment screens [1]. In contrast, the benzyl-substituted analog (MW 329.35, XLogP3 1.8) falls outside the optimal fragment chemical space, making the target compound the preferred choice for fragment library procurement.

HBD-Enhanced Biochemical Assays

The presence of a single hydrogen bond donor (secondary amide NH) combined with zero XLogP3 [1] allows this compound to engage polar residues in protein binding sites without excessive hydrophobicity. This profile is particularly valuable in target classes where polar interactions dominate binding recognition, such as kinase hinge regions or protease active sites. The benzyl analog lacks this HBD entirely, precluding analogous polar contact contributions.

Triazine-Based Bioconjugation & Probe Development

The 4,6-dimethoxy-1,3,5-triazine core is structurally validated as an efficient carboxylic acid activating group for amide bond formation, as demonstrated by the DMTMM reagent class [1]. This compound may serve as a building block for synthesizing bioconjugates or activity-based probes where the azetidine-piperazinone scaffold provides a rigid linker geometry distinct from the flexible morpholine system of DMTMM. Researchers should perform comparative coupling efficiency experiments to benchmark performance against existing triazine reagents for their specific substrate pairs.

Piperazinone Diversification for Focused Libraries

The piperazin-2-one NH serves as a handle for further functionalization (e.g., alkylation, acylation), enabling rapid generation of focused compound libraries from a single scaffold. The azetidine ring provides conformational constraint, which is associated with improved binding specificity and reduced entropic penalty upon target engagement. Procurement of this intermediate allows systematic exploration of structure-activity relationships while maintaining the favorable low-lipophilicity starting point.

Application
Selection Property
Validation Focus
Fragment-Based Screening (Low MW & Hydrophilicity)
Fragment-compatible molecular size and low lipophilicity
Aqueous solubility and non-specific binding in assays
HBD-Enhanced Biochemical Assays
Single H-bond donor with balanced polarity
Polar contact contributions in target binding
Triazine-Based Bioconjugation
Dimethoxy-triazine core with potential coupling activity
Coupling efficiency vs DMTMM for substrates
Piperazinone Diversification
NH diversification handle with rigid azetidine linker
Structure-activity relationship in focused libraries
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